(Cyclopropylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine
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Overview
Description
(Cyclopropylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine is an organic compound with the molecular formula C10H17N. This compound is characterized by the presence of a cyclopropylmethyl group, a methyl group, and a 2-methylbut-3-yn-2-yl group attached to an amine. It is a versatile compound used in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine typically involves the reaction of cyclopropylmethyl bromide with methylamine and 2-methylbut-3-yn-2-ol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the product. The final product is purified using distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and bases (sodium hydroxide, potassium carbonate).
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Amine derivatives.
Substitution: Substituted amines and alkylated products.
Scientific Research Applications
(Cyclopropylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-yn-2-amine: A structurally similar compound with a different substituent pattern.
Cyclopropylmethylamine: Lacks the 2-methylbut-3-yn-2-yl group.
Methylamine: A simpler amine without the cyclopropylmethyl and 2-methylbut-3-yn-2-yl groups.
Uniqueness
(Cyclopropylmethyl)(methyl)(2-methylbut-3-yn-2-yl)amine is unique due to its combination of cyclopropylmethyl, methyl, and 2-methylbut-3-yn-2-yl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C10H17N |
---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-N,2-dimethylbut-3-yn-2-amine |
InChI |
InChI=1S/C10H17N/c1-5-10(2,3)11(4)8-9-6-7-9/h1,9H,6-8H2,2-4H3 |
InChI Key |
FVJCRWDONGVDIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)N(C)CC1CC1 |
Origin of Product |
United States |
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